3-chloro-4-(dibenzylamino)-1-phenyl-1H-pyrrole-2,5-dione
Description
3-Chloro-4-(dibenzylamino)-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound with the molecular formula C26H23ClN2O2 . This compound is known for its unique structural features, which include a pyrrole ring substituted with a chlorine atom, a dibenzylamino group, and a phenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Properties
Molecular Formula |
C24H19ClN2O2 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
3-chloro-4-(dibenzylamino)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C24H19ClN2O2/c25-21-22(24(29)27(23(21)28)20-14-8-3-9-15-20)26(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2 |
InChI Key |
AATBFOVGJVISBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C(=O)N(C3=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(dibenzylamino)-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-4-aminophenylacetic acid with dibenzylamine under specific conditions to form the desired product . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(dibenzylamino)-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the pyrrole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Chloro-4-(dibenzylamino)-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-(dibenzylamino)-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(dibenzylamino)-1-(2,3-dimethylphenyl)pyrrole-2,5-dione
- 3-Chloro-4-hydroxyphenylacetic acid
Uniqueness
3-Chloro-4-(dibenzylamino)-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a valuable compound in research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
